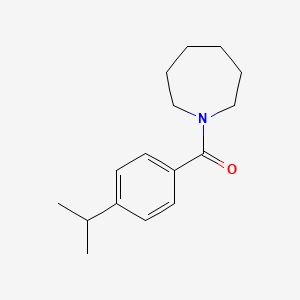
1-(4-isopropylbenzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropylbenzoyl)azepane, also known as IPA, is a chemical compound that belongs to the class of benzoylazepanes. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In
Wirkmechanismus
The mechanism of action of 1-(4-isopropylbenzoyl)azepane is not fully understood, but it has been proposed to act through multiple pathways. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This compound has also been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. In addition, this compound has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-isopropylbenzoyl)azepane is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer therapy. This compound also exhibits good stability and solubility in various solvents, which facilitates its use in biochemical and pharmacological assays. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. This compound also has limited water solubility, which can limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(4-isopropylbenzoyl)azepane. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, and to explore its potential applications in other fields, such as material science and catalysis.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in medicinal chemistry and other fields. Its high potency and selectivity against cancer cells, as well as its neuroprotective properties, make it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of 1-(4-isopropylbenzoyl)azepane can be achieved through various methods, including the reaction of 4-isopropylbenzoyl chloride with azepane in the presence of a base catalyst, or the reaction of 4-isopropylbenzoyl chloride with azepane followed by a reduction step. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylbenzoyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(2)14-7-9-15(10-8-14)16(18)17-11-5-3-4-6-12-17/h7-10,13H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQUCGROIUDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

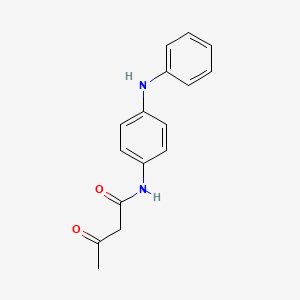
![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
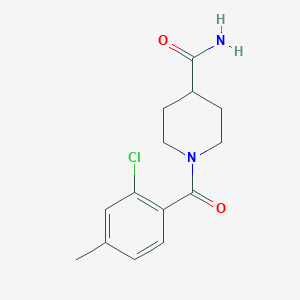
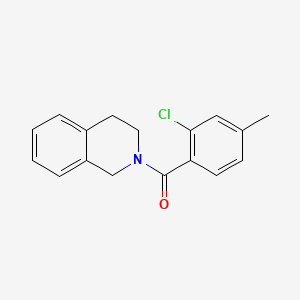
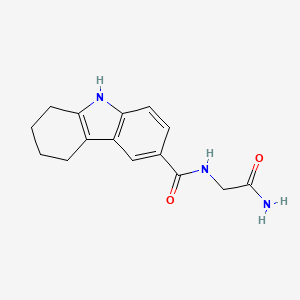

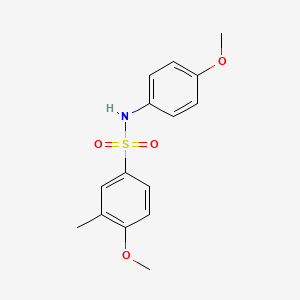
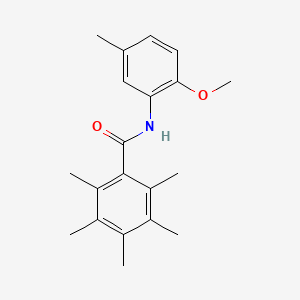
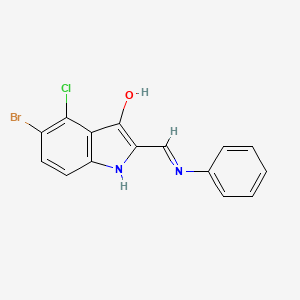
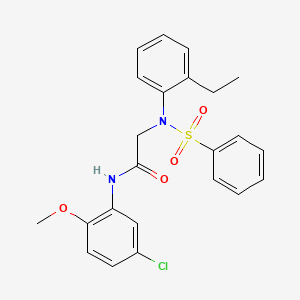

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)